molecular formula C20H24O2Si B12051489 (R)-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol

(R)-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol

Cat. No.: B12051489
M. Wt: 324.5 g/mol
InChI Key: RDSJHLBWIDSOQE-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol is a chiral compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyldiphenylsilyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol typically involves the protection of an alkyne alcohol with a tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl ether.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation or other reducing agents.

    Substitution: The silyl ether can be cleaved under acidic or basic conditions to yield the free alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride (TBAF).

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of the free alcohol.

Scientific Research Applications

Chemistry

In organic chemistry, ®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in the construction of pharmaceuticals and natural products.

Biology and Medicine

While specific biological applications are not well-documented, compounds with similar structures are often used in the development of drugs and bioactive molecules. The chiral nature of the compound can be exploited in the synthesis of enantiomerically pure pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which ®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol exerts its effects depends on the specific reactions it undergoes. The silyl ether protecting group can be selectively removed under mild conditions, allowing for the controlled release of the free alcohol. The alkyne group can participate in various addition reactions, providing a pathway for the formation of diverse chemical structures.

Comparison with Similar Compounds

Similar Compounds

    ®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.

    ®-1-((Trimethylsilyl)oxy)but-3-yn-2-ol: Similar structure but with a trimethylsilyl group.

Uniqueness

The tert-butyldiphenylsilyl group in ®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol provides greater steric hindrance compared to other silyl protecting groups. This can influence the compound’s reactivity and selectivity in chemical reactions, making it a unique and valuable intermediate in organic synthesis.

Properties

Molecular Formula

C20H24O2Si

Molecular Weight

324.5 g/mol

IUPAC Name

(2R)-1-[tert-butyl(diphenyl)silyl]oxybut-3-yn-2-ol

InChI

InChI=1S/C20H24O2Si/c1-5-17(21)16-22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h1,6-15,17,21H,16H2,2-4H3/t17-/m1/s1

InChI Key

RDSJHLBWIDSOQE-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H](C#C)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C#C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.